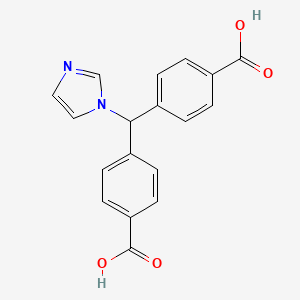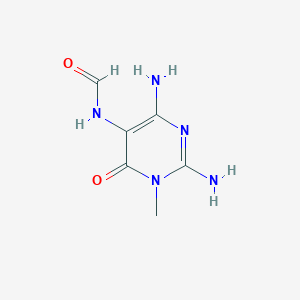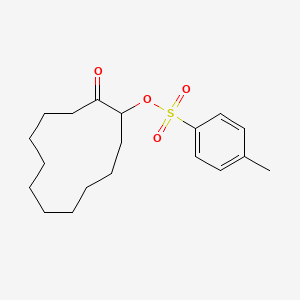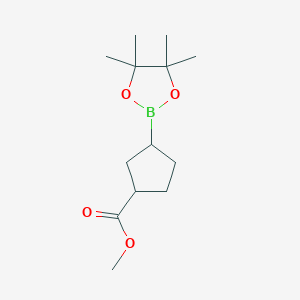![molecular formula C19H21NO2S B14018964 N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide CAS No. 63892-73-9](/img/structure/B14018964.png)
N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a diphenylmethylthio group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- typically involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid at the reflux temperature of the alcohol. The resulting ester is then reacted with ammonia to yield the desired acetamide . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A widely used solvent in organic synthesis.
Acetamide: A simpler analog with different chemical properties.
N-Methylacetamide: Another related compound with distinct applications.
Uniqueness
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is unique due to the presence of the diphenylmethylthio group, which imparts specific chemical and biological properties
Properties
CAS No. |
63892-73-9 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(1-benzhydrylsulfanyl-3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C19H21NO2S/c1-14(21)18(20-15(2)22)13-23-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3,(H,20,22) |
InChI Key |
HSWHGXACSCKCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)



![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)






![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

